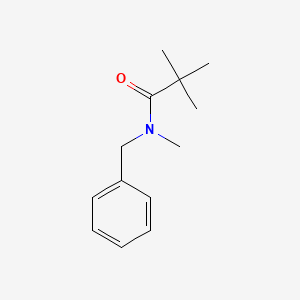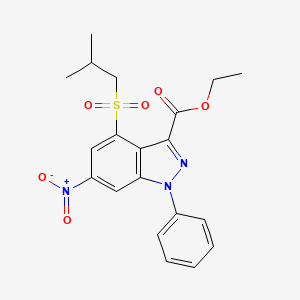![molecular formula C24H26N2O4S B3607648 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide](/img/structure/B3607648.png)
3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide
描述
3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide, also known as DAS-181, is a small molecule drug that has been developed as an antiviral agent. It has shown promising results in preclinical studies against a range of viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV).
作用机制
The mechanism of action of 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide involves the cleavage of sialic acid receptors on the host cells. Sialic acid is a common component of the cell surface glycoproteins and glycolipids, which are recognized by the viral surface proteins for attachment and entry. 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide, being an enzyme, can cleave the sialic acid residues from the host cells, thereby preventing viral attachment and entry. This mechanism of action is different from the conventional antiviral drugs that target the viral proteins directly.
Biochemical and Physiological Effects:
3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide has been shown to have minimal toxicity and immunogenicity in preclinical studies. It is rapidly cleared from the body, and there is no evidence of accumulation or adverse effects on the host cells. The biochemical and physiological effects of 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide are limited to the cleavage of sialic acid receptors on the host cells, which is a reversible process.
实验室实验的优点和局限性
3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide has several advantages over the conventional antiviral drugs in lab experiments. It has a broad-spectrum activity against a range of viral infections and can be used as a prophylactic or therapeutic agent. It has a unique mechanism of action that does not promote the development of drug resistance. It has minimal toxicity and immunogenicity, making it suitable for use in vulnerable populations. The limitations of 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide in lab experiments include the need for further optimization of the dosing regimen and the potential for off-target effects.
未来方向
There are several future directions for the use of 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide in antiviral therapy. One of the most promising applications is in the prevention and treatment of influenza pandemics, where 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide can be used as a prophylactic agent to prevent the spread of the virus. Another potential application is in the treatment of RSV infections, which are a major cause of respiratory illness in infants and young children. Further studies are needed to optimize the dosing regimen, assess the long-term safety and efficacy, and explore the potential for combination therapy with other antiviral agents.
科学研究应用
3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide has been extensively studied for its antiviral activity against influenza, parainfluenza, and RSV. In vitro studies have shown that 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide can effectively inhibit the replication of these viruses by cleaving the sialic acid receptors on the host cells, which are essential for viral attachment and entry. In vivo studies in animal models have also demonstrated the efficacy of 3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(2-ethoxyphenyl)-4-methylbenzamide in reducing viral loads and improving clinical outcomes.
属性
IUPAC Name |
3-[(2,4-dimethylphenyl)sulfamoyl]-N-(2-ethoxyphenyl)-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-5-30-22-9-7-6-8-21(22)25-24(27)19-12-11-17(3)23(15-19)31(28,29)26-20-13-10-16(2)14-18(20)4/h6-15,26H,5H2,1-4H3,(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCOUTJQSFKZBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)S(=O)(=O)NC3=C(C=C(C=C3)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-({5-bromo-2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B3607566.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-cyclopentyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3607578.png)
![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-N-(3-methoxyphenyl)-4-methylbenzamide](/img/structure/B3607585.png)
![1-chloro-3-ethoxy-2-[(3-fluorobenzyl)oxy]-5-(2-nitrovinyl)benzene](/img/structure/B3607591.png)

![N~1~-(2,5-dimethylphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3607606.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)-4-methyl-5-(phenoxymethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B3607614.png)


![N~1~-(2-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B3607629.png)
![cyclohexyl{1-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methanone](/img/structure/B3607636.png)
![2-{[2-chloro-4-(4-morpholinylcarbonothioyl)phenoxy]methyl}benzonitrile](/img/structure/B3607650.png)
![2,4-dichloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B3607657.png)